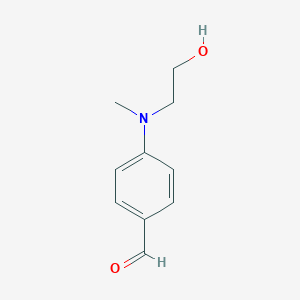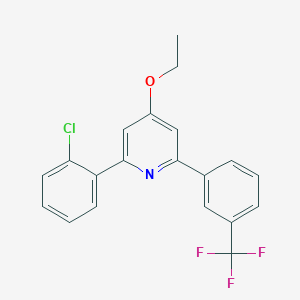
Pyridine, 2-(2-chlorophenyl)-4-ethoxy-6-(3-(trifluoromethyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2-(2-chlorophenyl)-4-ethoxy-6-(3-(trifluoromethyl)phenyl)- is a chemical compound that has been the focus of numerous scientific studies due to its potential applications in various fields. This compound is a member of the pyridine family, which is a class of organic compounds that contain a six-membered aromatic ring with one nitrogen atom. Pyridine derivatives have been used in the synthesis of various drugs, agrochemicals, and other industrial products due to their unique chemical properties.
Mécanisme D'action
The mechanism of action of pyridine, 2-(2-chlorophenyl)-4-ethoxy-6-(3-(trifluoromethyl)phenyl)- is not well understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. This may lead to the induction of cell cycle arrest and apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Pyridine, 2-(2-chlorophenyl)-4-ethoxy-6-(3-(trifluoromethyl)phenyl)- has been shown to exhibit potent antitumor activity against various cancer cell lines. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may lead to the inhibition of tumor growth. In addition, the compound has been shown to exhibit antimicrobial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
Pyridine, 2-(2-chlorophenyl)-4-ethoxy-6-(3-(trifluoromethyl)phenyl)- has several advantages for use in laboratory experiments. The compound is readily available and can be synthesized using various methods. In addition, the compound exhibits potent biological activity, which makes it an attractive candidate for drug development.
However, there are also limitations to the use of pyridine, 2-(2-chlorophenyl)-4-ethoxy-6-(3-(trifluoromethyl)phenyl)- in laboratory experiments. The compound is highly toxic and must be handled with care. In addition, the mechanism of action of the compound is not well understood, which makes it difficult to optimize its biological activity.
Orientations Futures
There are several future directions for research on pyridine, 2-(2-chlorophenyl)-4-ethoxy-6-(3-(trifluoromethyl)phenyl)-. One area of research is the optimization of the compound's biological activity. This may involve the synthesis of analogs with improved potency and selectivity.
Another area of research is the development of new applications for the compound. Pyridine derivatives have been used in the synthesis of various drugs, agrochemicals, and other industrial products. The compound of interest may have potential applications in these areas as well.
Finally, further research is needed to elucidate the mechanism of action of the compound. This may involve the use of various biochemical and biophysical techniques to study the compound's interactions with its molecular targets.
Méthodes De Synthèse
Pyridine, 2-(2-chlorophenyl)-4-ethoxy-6-(3-(trifluoromethyl)phenyl)- can be synthesized using various methods. One common method is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde or ketone, an amine, and a beta-ketoester. This method has been used to synthesize a wide range of pyridine derivatives, including the compound of interest.
Applications De Recherche Scientifique
Pyridine, 2-(2-chlorophenyl)-4-ethoxy-6-(3-(trifluoromethyl)phenyl)- has been the focus of numerous scientific studies due to its potential applications in various fields. One area of research has been its use as a ligand in coordination chemistry. Pyridine derivatives have been shown to form stable complexes with various metal ions, which have potential applications in catalysis, sensing, and other areas.
Another area of research has been the use of pyridine derivatives as potential drugs. Pyridine derivatives have been shown to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory activities. Pyridine, 2-(2-chlorophenyl)-4-ethoxy-6-(3-(trifluoromethyl)phenyl)- has been shown to exhibit potent antitumor activity against various cancer cell lines.
Propriétés
Numéro CAS |
144320-20-7 |
|---|---|
Nom du produit |
Pyridine, 2-(2-chlorophenyl)-4-ethoxy-6-(3-(trifluoromethyl)phenyl)- |
Formule moléculaire |
C20H15ClF3NO |
Poids moléculaire |
377.8 g/mol |
Nom IUPAC |
2-(2-chlorophenyl)-4-ethoxy-6-[3-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C20H15ClF3NO/c1-2-26-15-11-18(13-6-5-7-14(10-13)20(22,23)24)25-19(12-15)16-8-3-4-9-17(16)21/h3-12H,2H2,1H3 |
Clé InChI |
RSUHBWALPDHLBS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=NC(=C1)C2=CC=CC=C2Cl)C3=CC(=CC=C3)C(F)(F)F |
SMILES canonique |
CCOC1=CC(=NC(=C1)C2=CC=CC=C2Cl)C3=CC(=CC=C3)C(F)(F)F |
Autres numéros CAS |
144320-20-7 |
Synonymes |
2-(2-chlorophenyl)-4-ethoxy-6-[3-(trifluoromethyl)phenyl]pyridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



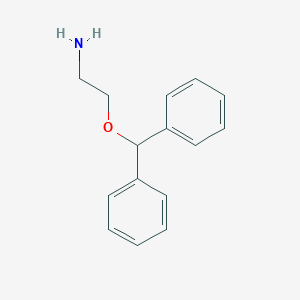
![alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc](/img/structure/B116410.png)
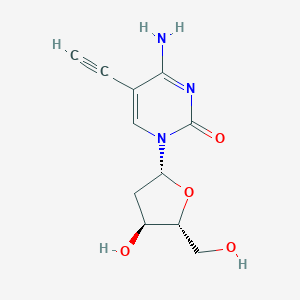
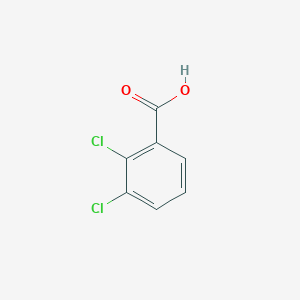
![8-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B116432.png)
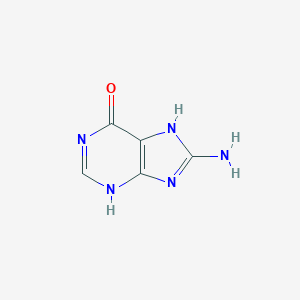
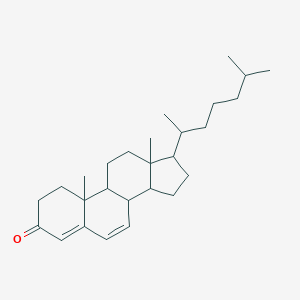
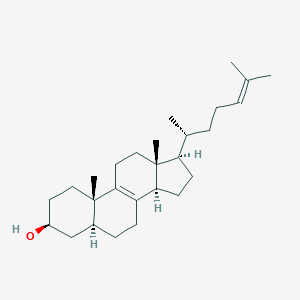
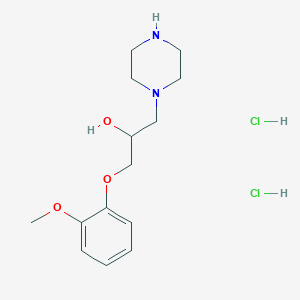
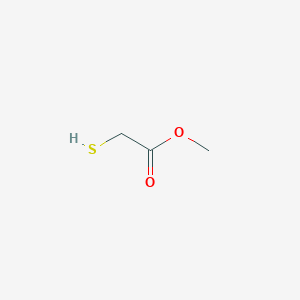
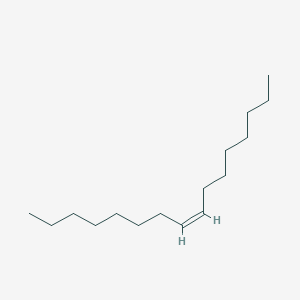
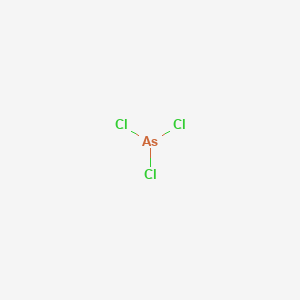
cyclohexa-1,3,5-triene-1-carboxylic acid](/img/structure/B116442.png)
